molecular formula C12H15N5O2S B285367 N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide

N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide

Cat. No.: B285367
M. Wt: 293.35 g/mol
InChI Key: YYYRWXOOCWTVJO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Propanamide Backbone: This can be achieved through the reaction of a suitable amine with a propanoic acid derivative under acidic or basic conditions.

    Introduction of the 4-Methoxyphenyl Group: This step involves the substitution reaction where a 4-methoxyphenyl halide reacts with the propanamide intermediate.

    Attachment of the Tetrazole Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The tetrazole moiety is known for its bioisosteric properties, which can mimic carboxylic acids and enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, 2-methyl-N-[1-(1-methylethoxy)ethyl]-
  • N-benzyl-1-(4-methoxyphenyl)-2-propanamine

Uniqueness

N-(4-methoxyphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole moiety, in particular, differentiates it from other similar compounds and enhances its potential for various applications.

Properties

Molecular Formula

C12H15N5O2S

Molecular Weight

293.35 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide

InChI

InChI=1S/C12H15N5O2S/c1-17-12(14-15-16-17)20-8-7-11(18)13-9-3-5-10(19-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,18)

InChI Key

YYYRWXOOCWTVJO-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CN1C(=NN=N1)SCCC(=O)NC2=CC=C(C=C2)OC

solubility

28.8 [ug/mL]

Origin of Product

United States

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